molecular formula C6H15N B105974 1,3-Dimethylbutylamine CAS No. 108-09-8

1,3-Dimethylbutylamine

Cat. No.: B105974
CAS No.: 108-09-8
M. Wt: 101.19 g/mol
InChI Key: UNBMPKNTYKDYCG-UHFFFAOYSA-N
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Description

1,3-Dimethylbutylamine (1,3-DMBA), also known as 4-methyl-2-pentanamine, is a synthetic aliphatic amine with the molecular formula C₆H₁₅N (or C₆H₁₅N·HCl in its hydrochloride form) . Key physicochemical properties include:

  • Boiling point: 108–110°C
  • Density: 0.717 g/mL at 25°C
  • Refractive index: 1.4085 .

1,3-DMBA is classified as a hazardous substance due to acute toxicity, flammability, and skin corrosion. It is primarily used in research settings, such as studying unfunctionalized polymethacrylate resins in liquid chromatography . However, it gained notoriety as an adulterant in sports and weight-loss supplements for its stimulant effects, which led to its prohibition by the U.S. Food and Drug Administration (FDA) in 2015 due to cardiovascular risks, including hypertension and arrhythmias .

Preparation Methods

Leuckart-Wallach Reaction-Based Synthesis

Reaction Mechanism and Primary Steps

The Leuckart-Wallach reaction serves as the cornerstone for synthesizing 1,3-dimethylbutylamine hydrochloride, as demonstrated in patent CN104788320A . This method involves three sequential stages:

  • Reductive Amination : Methyl isobutyl ketone reacts with formamide and ammonium formate at 120–170°C for 19–21 hours, forming an intermediate imine.

  • Acid Hydrolysis : The intermediate undergoes reflux with concentrated hydrochloric acid (HCl) for 7–9 hours, yielding the crude hydrochloride salt.

  • Purification : Activated charcoal adsorption and ethyl acetate recrystallization remove impurities, achieving >99% purity .

The molar ratio of reactants is critical, with optimal performance observed at methyl isobutyl ketone:formamide:ammonium formate = 0.3–0.5:1:0.5–1 . Excess formamide ensures complete imine formation, while ammonium formate acts as both a reducing agent and pH buffer.

Process Optimization and Yield Analysis

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Temperature150°CHigher temperatures accelerate reductive amination but risk side reactions
Reaction Time20 hoursProlonged duration ensures >95% conversion
HCl Concentration36–38% (w/w)Concentrated HCl drives hydrolysis to completion
RecrystallizationEthyl acetate, 0°CRemoves hydrophobic impurities, enhancing purity to 99.1–99.3%

In pilot-scale trials, this method achieved a 76–82% overall yield, with the final product exhibiting a melting point of 127–129°C and HPLC purity ≥99% .

Multi-Step Synthesis via Alkylation and Decarboxylation

Synthetic Pathway Overview

Patent CN101898969A outlines an alternative four-step approach:

  • N-Alkylation : Ethyl acetoacetate reacts with 2-bromobutane in sodium ethoxide, forming a mono-alkylated intermediate.

  • Hydrolysis and Decarboxylation : Alkaline hydrolysis followed by acid treatment eliminates CO₂, yielding a ketone intermediate.

  • Amidation : The ketone reacts with hydroxylamine hydrochloride to form an oxime.

  • Salification : Oxime reduction with hydrogen and HCl produces this compound hydrochloride .

Critical Process Parameters

This method emphasizes stoichiometric precision and phase separation:

StepReagentsConditionsYield
N-Alkylation2-Bromobutane, NaOEt0°C, 4 hours85–90%
DecarboxylationH₂SO₄ (10%)Reflux, 2 hours78–82%
AmidationNH₂OH·HCl130°C, 6 hours91–94%
SalificationH₂/Pd-C, HCl50°C, 3 hours88–90%

Despite its complexity, this route achieves 99.5% purity through fractional crystallization, albeit with a lower overall yield (62–68%) compared to the Leuckart-Wallach method .

Comparative Analysis of Methodologies

Efficiency and Scalability

The Leuckart-Wallach method excels in operational simplicity, requiring fewer steps and milder conditions. Its single-pot reductive amination reduces equipment costs, making it preferable for industrial-scale production . In contrast, the multi-step synthesis offers superior purity control at the expense of higher energy input and longer processing times .

Industrial Applications and Regulatory Considerations

The synthesis of this compound hydrochloride remains tightly regulated due to its structural analogy to prohibited stimulants. Current Good Manufacturing Practice (cGMP) guidelines mandate:

  • Impurity Profiling : Quantification of residual solvents (e.g., ethyl acetate ≤500 ppm) and heavy metals (Pb ≤5 ppm) .

  • Crystallization Validation : Documentation of polymorphic forms via X-ray diffraction to ensure batch consistency .

Mechanism of Action

The exact mechanism of action of 1,3-Dimethylbutylamine is not well-documented. it is known to act as a stimulant, similar to methylhexanamine. It likely exerts its effects by increasing the levels of certain neurotransmitters, such as dopamine and noradrenaline, which can lead to increased energy, focus, and euphoria .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 1,3-DMBA with structurally or functionally related stimulants:

Compound Name CAS Number Molecular Formula Primary Use Key Effects Regulatory Status References
1,3-Dimethylbutylamine (1,3-DMBA) 71776-70-0 C₆H₁₅N Research, banned supplements Physical energy, cardiovascular stimulation Prohibited by FDA (2015)
1,3-Dimethylamylamine (DMAA) 105-41-9 C₇H₁₇N Banned supplements Mental focus, vasoconstriction Prohibited by FDA (2012)
Octodrine (1,5-Dimethylhexylamine) 543-82-8 C₈H₁₉N Weight-loss supplements Adrenergic stimulation, unclear safety Not FDA-approved; debated origin
β-Methylphenylethylamine (BMPEA) 17609-47-1 C₉H₁₃N Banned supplements Adrenergic agonist, weight loss Prohibited by FDA (2015)
Higenamine 5843-65-2 C₁₁H₁₇NO₂ Traditional medicine, supplements Cardiotonic, bronchodilator Banned by WADA (2017)

Key Observations:

  • Structural Variations :

    • 1,3-DMBA has a 6-carbon chain with methyl groups at positions 1 and 3. DMAA (7 carbons) and octodrine (8 carbons) have longer chains, influencing lipophilicity and receptor binding .
    • BMPEA and higenamine contain aromatic rings, differentiating them from aliphatic amines like 1,3-DMBA .
  • Functional Differences: 1,3-DMBA and DMAA both act as norepinephrine reuptake inhibitors, but 1,3-DMBA is associated with "urgency-driven" physical energy, whereas DMAA enhances mental focus . Octodrine’s pharmacological profile remains poorly characterized, though it is suspected to mimic DMAA .

1,3-DMBA:

  • Toxicity: Limited toxicological data exist, but clinical reports link it to hypertension, tachycardia, and myocardial infarction .
  • Detection : Identified in supplements via LC-MS and GC-MS methods, often mislabeled as "natural" extracts .

DMAA:

  • Cardiovascular Risks : Associated with cerebral vasoconstriction, strokes, and fatalities .
  • Legality : Banned globally in sports (WADA) and dietary supplements (FDA) .

Octodrine:

  • Controversy : Marketed as a "natural" derivative of Aconitum napellus, but synthetic origins are confirmed .

Regulatory and Market Status

  • 1,3-DMBA : Persists in illicit supplements despite FDA bans. A 2021 study detected it in 12% of analyzed products .
  • DMAA : Still reported in international markets, often disguised as "geranium extract" .
  • Emerging Alternatives: 2-aminoisoheptane and deterenol are newer adulterants replacing banned stimulants .

Biological Activity

1,3-Dimethylbutylamine (DMBA), a synthetic stimulant, has garnered attention for its potential biological activity, particularly in the context of dietary supplements and its effects on human physiology. This article examines the pharmacological characteristics, mechanisms of action, and associated health risks of DMBA, supported by relevant research findings and case studies.

This compound is an alkylamine compound structurally related to other stimulants such as 1,3-dimethylamylamine (DMAA). It acts primarily as a sympathomimetic agent, influencing neurotransmitter systems in the brain. The compound is known to affect the dopamine transporter (DAT), a key player in dopamine signaling. Research indicates that DMBA inhibits dopamine uptake in a competitive manner, similar to amphetamines but with significantly lower potency. The mean inhibitory concentration (IC50) for DMBA was found to be approximately 29.4 µM compared to 0.66 µM for d-amphetamine, indicating a roughly 60-fold decrease in potency .

Binding Affinity and Transporter Interaction

Studies utilizing ligand docking simulations have shown that DMBA binds to DAT similarly to d-amphetamine, suggesting that it may reconfigure the transporter from an outward-facing open state to an outward-facing closed state, thereby inhibiting dopamine transport . This mechanism is crucial for understanding the stimulant effects of DMBA and its potential for abuse.

Pharmacokinetics and Toxicological Aspects

The pharmacokinetic profile of DMBA is not well-established due to limited studies on human subjects. However, animal models have provided insights into its absorption and metabolism. Notably, DMBA has been detected in various dietary supplements marketed for weight loss and athletic performance enhancement. Its sympathomimetic properties raise concerns about cardiovascular health, particularly when used in conjunction with other stimulants like caffeine .

Case Studies and Health Risks

Several case studies have documented adverse health effects associated with DMBA consumption:

  • Cardiovascular Events : Reports have linked DMBA to acute cardiac events. One case involved a marathon runner who experienced cardiac failure after ingesting a supplement containing DMBA . Another study highlighted cases of cerebral hemorrhage following the use of DMBA-containing supplements, underscoring the potential for severe neurological outcomes .
  • Hepatotoxicity : A cluster of liver disease cases has been reported among users of dietary supplements containing DMBA. Symptoms included jaundice and elevated liver enzymes, with some patients requiring liver transplants . The temporal relationship between DMBA consumption and liver damage suggests a causative link.
  • Regulatory Concerns : Due to its unregulated status and potential health risks, there is ongoing debate regarding the safety of dietary supplements containing DMBA. Regulatory agencies have expressed concerns over the lack of human testing prior to market introduction, leading to calls for stricter oversight .

Summary of Findings

Study Aspect Findings
Mechanism of Action Inhibits dopamine uptake via DAT
IC50 Values 29.4 µM for DMBA; 0.66 µM for d-amphetamine
Health Risks Cardiac events, hepatotoxicity
Case Studies Documented severe adverse effects in users

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify 1,3-Dimethylbutylamine in complex matrices like dietary supplements?

  • Methodological Answer : Utilize liquid chromatography with UV detection (LC-UV) paired with unfunctionalized polymethacrylate resin (e.g., TSKgel G3000PWXL) as a stationary phase to resolve DMBA from interferants . For higher specificity, high-resolution mass spectrometry (HRMS) or LC-MS/MS is recommended, particularly for detecting trace levels in adulterated supplements .

Q. What are the recommended analytical reference standards for DMBA in forensic research?

  • Methodological Answer : Use this compound hydrochloride (≥95% purity), which is stable for ≥5 years when stored at -20°C. Batch-specific certificates of analysis (CoA) should be cross-referenced to validate purity . Avoid non-certified commercial sources lacking peer-reviewed validation .

Q. What safety protocols are critical when handling DMBA in laboratory settings?

  • Methodological Answer : DMBA is classified as a flammable liquid (Flash Point: 13°C) and acute oral toxin (Hazard Class 4). Use ABEK respirators, flame-resistant gloves, and secondary containment for spills. Store separately from oxidizers in well-ventilated areas .

Advanced Research Questions

Q. How can conflicting reports on DMBA prevalence in dietary supplements be resolved?

  • Methodological Answer : Discrepancies arise from matrix interference and method sensitivity. Cross-validate findings using orthogonal techniques:

  • Step 1 : Screen with LC-UV for rapid detection .
  • Step 2 : Confirm with HRMS or nuclear magnetic resonance (NMR) to rule out structural analogs like 1,4-DMAA .
  • Step 3 : Apply wastewater-based epidemiology to assess population-level exposure, as demonstrated in studies detecting illicit stimulants .

Q. What are the proposed metabolic pathways of DMBA in mammalian systems?

  • Methodological Answer : While specific pathways are uncharacterized, preliminary data suggest hepatic metabolism via cytochrome P450 enzymes. In vitro assays using liver microsomes or engineered amine dehydrogenases (e.g., modified leucine dehydrogenase) can elucidate enantioselective conversion to metabolites . Compare results with structurally similar amphetamines to infer potential intermediates .

Q. How does DMBA’s structural similarity to amphetamines influence pharmacological profiling?

  • Methodological Answer : Label-free pharmacological profiling via dynamic mass redistribution (DMR) assays can reveal receptor interactions. For example, DMBA’s β-adrenergic activity may mimic phenethylamines, contributing to cardiovascular toxicity. Pair DMR with calcium flux assays to quantify receptor activation .

Q. What experimental strategies address the lack of toxicological data for DMBA?

  • Methodological Answer : Prioritize in vitro models:

  • Cardiovascular toxicity : Use human induced pluripotent stem cell (iPSC)-derived cardiomyocytes to assess arrhythmogenic potential .
  • Neurostimulation : Conduct patch-clamp electrophysiology on neuronal cells to measure dopamine/norepinephrine reuptake inhibition .
  • In vivo corroboration : Employ rodent models to quantify acute toxicity (LD50) and chronic effects (e.g., hypertension) .

Q. Data Contradiction Analysis

Q. Why do some studies fail to detect DMBA in supplements despite its reported use?

  • Resolution : Variability stems from differences in extraction efficiency and analytical thresholds. For example:

  • Extraction : Use acidified methanol (pH 2.0) to improve recovery from lipid-rich matrices .
  • Detection limits : LC-UV may miss sub-ppm levels; HRMS with a detection limit <0.1 ng/mL is preferred .
    • Reference : Cohen et al. (2015) identified DMBA in 12/14 supplements using LC-HRMS, whereas LC-UV missed 30% of cases .

Properties

IUPAC Name

4-methylpentan-2-amine
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InChI

InChI=1S/C6H15N/c1-5(2)4-6(3)7/h5-6H,4,7H2,1-3H3
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InChI Key

UNBMPKNTYKDYCG-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CC(C)N
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Molecular Formula

C6H15N
Record name 1,3-DIMETHYLBUTYLAMINE
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DSSTOX Substance ID

DTXSID4025113
Record name 1,3-Dimethylbutylamine
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Molecular Weight

101.19 g/mol
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Physical Description

1,3-dimethylbutylamine appears as a liquid with a fishlike odor. Less dense than water. Flash point 39 - 55 °F. Vapors heavier than air. May be toxic by ingestion, inhalation and skin absorption.
Record name 1,3-DIMETHYLBUTYLAMINE
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Boiling Point

223 to 228 °F at 760 mmHg (NTP, 1992)
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Flash Point

55 °F (NTP, 1992)
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Density

0.75 at 68 °F (NTP, 1992) - Less dense than water; will float
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CAS No.

108-09-8
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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